Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Description
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-((3-(2-Benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is involved in the synthesis of various heterocycles. For instance, it has been used as a precursor for synthesizing compounds such as pyrrole, pyridine, and coumarin derivatives. These compounds have been identified using techniques like IR, MS, NMR, and others, and have been explored for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activity. For example, thienopyrimidine derivatives synthesized through reactions involving similar heterocyclic compounds have demonstrated pronounced antimicrobial properties (Bhuiyan et al., 2006).
Applications in Drug Development
In drug development, this compound and its derivatives have been utilized in synthesizing a variety of heterocycles. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have been prepared and evaluated for their antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Exploration in Organic Synthesis
In the realm of organic synthesis, this compound has been instrumental in the synthesis of various nitrogen-containing heterocycles, such as pyridazines and triazolopyridines. These have been synthesized through reactions with other compounds and evaluated for their chemical properties (Deeb et al., 2005).
Properties
IUPAC Name |
ethyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-19(26)13(2)28-17-10-9-15-21-22-16(24(15)23-17)11-12-20-18(25)14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIDHIMQBEBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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